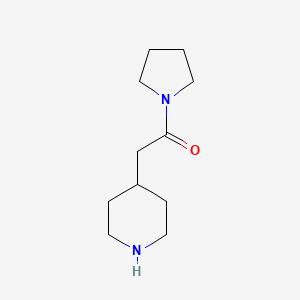

2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone

Description

2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone (CAS: 666853-05-0) is a nitrogen-containing heterocyclic compound featuring a ketone group bridging a piperidine and pyrrolidine ring. It is primarily utilized in laboratory research for synthetic applications, with four suppliers listed globally . Its structural complexity and dual heterocyclic moieties make it a versatile intermediate in drug discovery.

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-piperidin-4-yl-1-pyrrolidin-1-ylethanone |

InChI |

InChI=1S/C11H20N2O/c14-11(13-7-1-2-8-13)9-10-3-5-12-6-4-10/h10,12H,1-9H2 |

InChI Key |

OCNFACQIYAGJJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)CC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. One common method involves the use of a ketone precursor, which undergoes a condensation reaction with piperidine and pyrrolidine to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine and pyrrolidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, nucleophilic reagents, solvents like dichloromethane or acetonitrile.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted piperidine and pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. It has shown promise in the following areas:

- CNS Disorders : Research indicates that compounds similar to 2-(piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone can inhibit enzymes related to neurological disorders, such as Alzheimer's disease and other forms of dementia .

- Metabolic Syndrome : It has been suggested that this compound may play a role in treating conditions associated with metabolic syndrome, including type 2 diabetes and obesity, by modulating specific biological pathways .

Pharmacological Studies

The compound is utilized in pharmacological studies to evaluate its efficacy and safety profiles. This includes:

- In Vitro Studies : Investigations into its interaction with various receptors and enzymes have been conducted, revealing its potential as a modulator of neurotransmitter systems .

- Molecular Docking Studies : Advanced computational methods are employed to predict how this compound binds to target proteins, providing insights into its mechanism of action .

Synthesis and Development

The synthesis of 2-(piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone involves various chemical reactions that are crucial for developing new derivatives with enhanced biological activity. The compound serves as a building block for synthesizing more complex structures that may exhibit improved pharmacological properties.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone, highlighting substituent variations and physicochemical properties:

Physicochemical and Pharmacokinetic Comparisons

- Molecular Weight : Derivatives with halogens (e.g., bromine in or iodine in ) exhibit higher molecular weights, which may limit oral bioavailability under Lipinski’s rules.

Biological Activity

2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone, also known as 2-Piperidin-4-yl-1-pyrrolidin-1-ylethanone hydrochloride (CAS No. 1172096-32-0), is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular structure of 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone features both piperidine and pyrrolidine rings, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1172096-32-0 |

| Molecular Formula | C11H21ClN2O |

| Molecular Weight | 232.75 g/mol |

| IUPAC Name | 2-Piperidin-4-yl-1-pyrrolidin-1-ylethanone hydrochloride |

Biological Activity

The biological activity of 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone has been explored in various studies, indicating its potential as a therapeutic agent.

The compound interacts with specific molecular targets such as enzymes and receptors. It forms stable complexes with these targets, which can inhibit their activity or alter their function. This interaction is particularly relevant in the context of cancer treatment and neurodegenerative diseases.

Case Studies

- Cancer Research : In a study focused on breast cancer cells, derivatives similar to 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone exhibited significant efficacy against cancer cell lines. Compounds were tested for their ability to inhibit PARP1 activity, with IC50 values demonstrating comparable effectiveness to established drugs like Olaparib .

- Neurodegenerative Diseases : Research has indicated that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The incorporation of the piperidine moiety into new compounds has improved brain exposure and antioxidant properties .

- Trypanosomiasis Treatment : Another study highlighted the development of compounds targeting Trypanosoma brucei, where structural modifications based on piperidine derivatives showed enhanced potency against this parasitic infection .

Synthesis

The synthesis of 2-Piperidin-4-yl-1-pyrrolidin-1-ylethanone typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. A common synthetic route includes the reaction of 4-piperidone hydrochloride with pyrrolidine in the presence of a suitable base.

Comparative Analysis

When compared to similar compounds, such as 4-(1-Pyrrolidinyl)piperidine and other N-substituted piperidine derivatives, 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone demonstrates unique reactivity and biological activity profiles due to its specific structural features .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Addition | 4-Piperidone, ClCH₂CO-pyrrolidine, DMF | ~60 | |

| Ketone Formation | AlCl₃, acetyl chloride, CH₂Cl₂ | ~45 |

Basic: How should researchers handle and store 2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethanone to ensure safety?

Methodological Answer:

Based on safety data sheets (SDS) of structurally related compounds:

- Handling :

- Storage :

- Store in airtight containers at 2–8°C, away from oxidizing agents .

- Label containers with GHS hazard codes (e.g., Acute Toxicity Category 4) .

Q. Table 2: Key Safety Parameters

| Hazard | Precautionary Measure | Reference |

|---|---|---|

| Skin irritation (Category 2) | Nitrile gloves, emergency wash | |

| Respiratory irritation | Ventilation, N95 mask |

Basic: What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm piperidine/pyrrolidine ring connectivity and ketone position (e.g., δ ~2.1–3.5 ppm for piperidine protons) .

- MS : High-resolution ESI-MS to verify molecular weight (calc. for C₁₁H₂₀N₂O: 220.16 g/mol) .

- IR : Strong carbonyl stretch (~1700 cm⁻¹) to confirm ketone group .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to dopamine transporters or opioid receptors, leveraging structural analogs (e.g., pyrovalerone derivatives) .

- QSAR studies : Correlate substituent effects (e.g., piperidine vs. pyrrolidine) with biological activity using datasets from PubChem .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent .

Advanced: What strategies address contradictory data in the compound's receptor binding affinity?

Methodological Answer:

Contradictions may arise from assay variability (e.g., radioligand vs. functional assays). Resolve via:

- Cross-validation : Compare IC₅₀ values across multiple assays (e.g., cAMP inhibition vs. calcium flux) .

- Structural analogs : Test derivatives like 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP) to isolate steric/electronic effects .

- Meta-analysis : Aggregate data from public databases (e.g., ChEMBL) to identify trends in Ki values .

Advanced: What are the design considerations for SAR studies on analogs?

Methodological Answer:

Focus on modifying:

- Piperidine/pyrrolidine rings : Substitute N-alkyl groups to alter lipophilicity (logP) and blood-brain barrier penetration .

- Ketone position : Compare 1-(pyrrolidin-1-yl) vs. 1-(piperidin-1-yl) ethanones to assess steric effects on target engagement .

- Bioisosteres : Replace the ketone with thioketone or amide groups to modulate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.